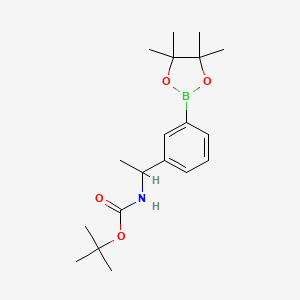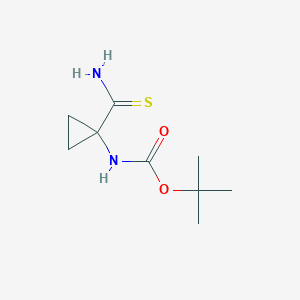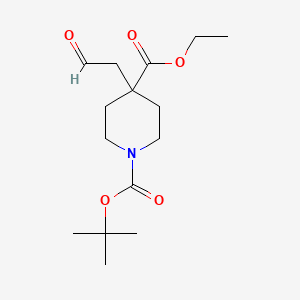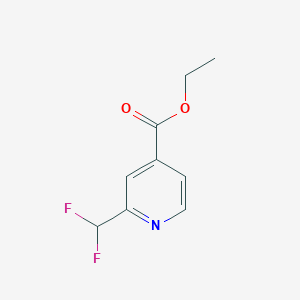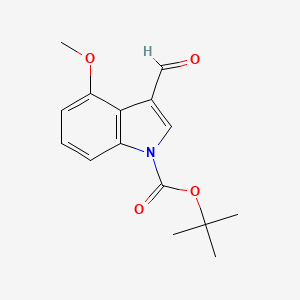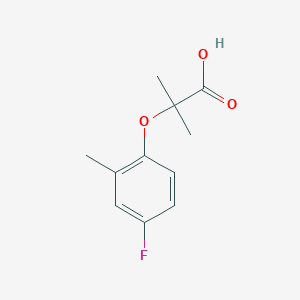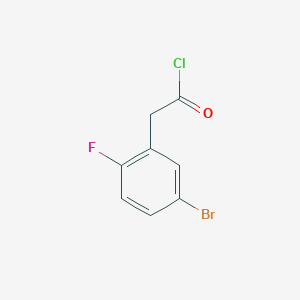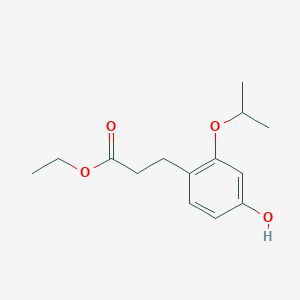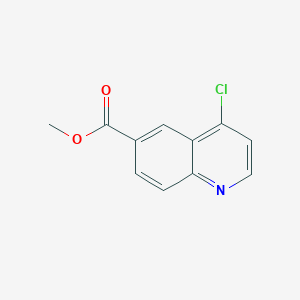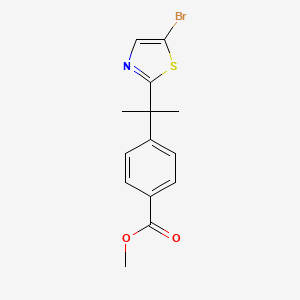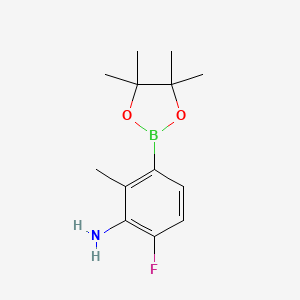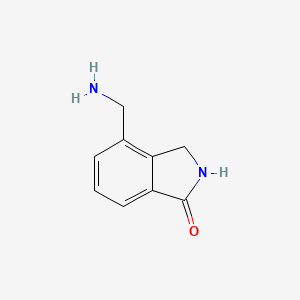![molecular formula C7H12O2 B1397151 exo-8-オキサビシクロ[3.2.1]オクタン-3-オール CAS No. 343963-51-9](/img/structure/B1397151.png)
exo-8-オキサビシクロ[3.2.1]オクタン-3-オール
概要
説明
exo-8-Oxabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system
科学的研究の応用
Chemistry:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures .
Biology and Medicine:
- The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules. It has potential applications in drug discovery and development.
Industry:
- In the industrial sector, exo-8-Oxabicyclo[3.2.1]octan-3-ol can be used in the synthesis of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions:
-
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement:
- This method involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates.
- The reaction is catalyzed by gold(I) and proceeds through a tandem 1,3-acyloxy migration and Ferrier rearrangement to yield enantiomerically pure exo-8-Oxabicyclo[3.2.1]octan-3-ol .
-
Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction:
- This method utilizes allylic silylethers and is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
- The reaction sequence includes C–H oxidation, oxa-[3,3] Cope rearrangement, and aldol reaction to efficiently construct the 8-oxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods:
- Industrial production methods for exo-8-Oxabicyclo[3.2.1]octan-3-ol are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions:
-
Oxidation:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol can undergo oxidation reactions to form various oxidized derivatives.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can convert exo-8-Oxabicyclo[3.2.1]octan-3-ol to its corresponding alcohol or other reduced forms.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The compound can participate in substitution reactions, where functional groups are replaced by other groups.
- Common reagents for substitution reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KCN).
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
作用機序
The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-ol depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its functionalization and the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
類似化合物との比較
-
8-Azabicyclo[3.2.1]octane:
- This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic ring.
- It is the central core of tropane alkaloids, which have significant biological activities .
-
11-Oxatricyclo[5.3.1.0]undecane:
- This compound features a tricyclic ring system with an oxygen atom.
- It is synthesized from glycals and has applications in the synthesis of natural products .
Uniqueness:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical reactivity and potential applications in various fields.
特性
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGTZGMKSPXFEQ-DGUCWDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methylbenzo[d]oxazol-7-yl)methanol](/img/structure/B1397069.png)
